Hexestrol

Description

Hexestrol is a synthetic hydrogenated derivative of diethylstilbestrol (DES). This compound exhibits strong affinity for estrogen receptors that are overexpressed in some types of cancers. When conjugated with a neoplastic drug, this compound may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors. This agent may also be mutagenic. (NCI04)

See also: Diethylstilbestrol (related); Dienestrol (related).

Structure

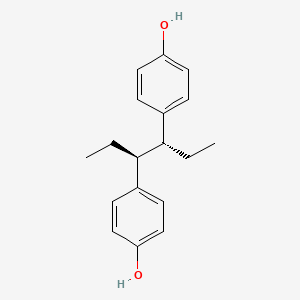

2D Structure

Propriétés

IUPAC Name |

4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022381 | |

| Record name | Hexestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC, WHITE CRYSTALLINE POWDER | |

CAS No. |

84-16-2, 5635-50-7 | |

| Record name | Hexestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexestrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hexestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4,4'-(1,2-diethylethylene)bis(phenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10BI795R7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

185-188 °C, CRYSTALS; MP: 137-139 °C /DIACETATE/, CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ | |

| Record name | Hexestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Hexestrol's Mechanism of Action in Estrogen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexestrol, a nonsteroidal synthetic estrogen, exerts its potent biological effects primarily through its interaction with estrogen receptors (ERs), members of the nuclear receptor superfamily. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on ER signaling pathways. It details the ligand-receptor binding kinetics, subsequent conformational changes, recruitment of coregulatory proteins, and the ensuing regulation of target gene transcription. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the critical signaling and experimental workflows to serve as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Introduction to this compound and the Estrogen Receptor

This compound is a synthetic estrogen that belongs to the stilbestrol group of nonsteroidal estrogens.[1][2] Historically, it has been utilized in estrogen replacement therapy and for the management of specific hormone-dependent cancers.[3] Its physiological and pharmacological activities are mediated through its high-affinity binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4][5] These receptors are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes, including reproductive development, bone maintenance, and cardiovascular health. Dysregulation of ER signaling is implicated in various pathologies, most notably breast and endometrial cancers.

Quantitative Analysis of this compound-Estrogen Receptor Interaction

This compound demonstrates a high binding affinity for both ERα and ERβ, comparable to or even exceeding that of the endogenous ligand, 17β-estradiol. The following tables summarize the key quantitative parameters that define this interaction.

| Parameter | ERα | ERβ | Species | Reference |

| Binding Affinity (Ki) | 0.06 nM | 0.06 nM | Human, Rat | [4][5] |

| Relative Binding Affinity | ~302% (of estradiol) | ~234% (of estradiol) | Not Specified | [3] |

| Transactivation (EC50) | 0.07 nM | 0.175 nM | Not Specified | [6][7] |

Table 1: Binding Affinity and Transactivation Data for this compound

| Compound Type | Receptor | Relative Binding Affinity (to Estradiol) | Reference |

| Aziridine Derivatives | Estrogen Receptor | 1.8% to 25% | [8] |

| Cytotoxic Linked Derivatives | Estradiol (B170435) Receptors | ~1% | [9] |

| Ring-Substituted Derivatives | Calf Uterine Estrogen Receptor | <0.01% to 32% | [10] |

Table 2: Relative Binding Affinities of this compound Derivatives

Molecular Mechanism of Action

The mechanism of action of this compound in ER signaling can be dissected into several key steps: receptor binding and activation, recruitment of coregulatory proteins, and modulation of gene expression.

Ligand Binding and Receptor Conformational Change

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the estrogen receptor located in the nucleus. This binding event induces a critical conformational change in the receptor.[11][12] This structural rearrangement, particularly in the Activation Function 2 (AF-2) domain, is a prerequisite for subsequent interactions with other proteins and DNA.[13] Different ligands can induce distinct conformational changes, which in turn can lead to varied biological responses.[11]

Coactivator and Corepressor Recruitment

The agonist-induced conformation of the ER, stabilized by this compound binding, promotes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins.[13][14][15] These coactivators, such as those from the p160 family (e.g., SRC-1), act as bridging molecules that connect the ER to the general transcription machinery.[16][17] Some coactivators also possess histone acetyltransferase (HAT) activity, which remodels chromatin to a more transcriptionally permissive state.[15][17] The specific repertoire of coactivators recruited can be influenced by the ligand's structure and the cellular context, leading to tissue-specific gene regulation.[18]

Regulation of Target Gene Expression

The fully assembled complex, consisting of the this compound-bound ER dimer, coactivators, and the general transcription factors, then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Visualizing the Pathways and Protocols

This compound-Activated Estrogen Receptor Signaling Pathway

Caption: this compound-activated estrogen receptor signaling pathway.

Experimental Workflow for a Competitive Estrogen Receptor Binding Assay

Caption: Workflow for a competitive ER binding assay.

Logical Flow of ER-Mediated Gene Transcription

Caption: Logical flow of ER-mediated gene transcription.

Key Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity of a test compound, such as this compound, for the estrogen receptor in comparison to a radiolabeled form of estradiol.[19]

Methodology:

-

Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[19]

-

Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]E2, typically 0.5-1.0 nM) and a fixed amount of uterine cytosol protein (50-100 µg) are incubated with increasing concentrations of the unlabeled test compound (this compound).[19]

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. A common method involves using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[19]

-

Quantification: The amount of bound radioactivity in the HAP pellet is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of total [³H]E2 binding against the log concentration of the competitor (this compound). A non-linear regression analysis is used to calculate the IC50 value, which is the concentration of the test chemical that inhibits 50% of the maximum [³H]E2 binding.[19]

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the estrogen receptor in response to a test compound.

Methodology:

-

Cell Culture and Transfection: A suitable cell line that expresses estrogen receptors (e.g., MCF-7, T47D) is used.[20][21] These cells are transiently or stably transfected with a reporter gene construct. This construct typically contains one or more estrogen response elements (EREs) upstream of a minimal promoter, which drives the expression of a reporter gene such as luciferase or β-galactosidase.[21][22]

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound (this compound). A known agonist (e.g., 17β-estradiol) is used as a positive control.

-

Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure the light output upon the addition of a luciferin (B1168401) substrate.

-

Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.[21]

Coactivator Recruitment Assay

These assays are designed to measure the ligand-dependent interaction between the estrogen receptor and its coactivators.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Reagents: This assay utilizes a purified, tagged ligand-binding domain (LBD) of the estrogen receptor (e.g., GST-ER-LBD) and a tagged coactivator peptide containing an LXXLL motif (e.g., biotinylated SRC-1 peptide). The tags are a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., allophycocyanin) that form a FRET pair.

-

Assay Procedure: The ER-LBD, the coactivator peptide, and the test compound (this compound) are incubated together in a microplate well.

-

Signal Detection: If the test compound is an agonist, it will induce a conformational change in the ER-LBD that promotes its interaction with the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that can be measured with a plate reader.

-

Data Analysis: The intensity of the FRET signal is proportional to the extent of coactivator recruitment. Dose-response curves are generated to quantify the potency and efficacy of the test compound in promoting this interaction.[23]

Conclusion

This compound is a potent nonsteroidal estrogen that functions as a high-affinity agonist for both ERα and ERβ. Its mechanism of action follows the classical pathway of nuclear receptor activation: binding to the receptor's ligand-binding domain, inducing a specific agonist conformation, triggering the release of corepressors and the recruitment of a suite of coactivators, and ultimately initiating the transcription of estrogen-responsive genes. The quantitative data underscore its high potency, and the detailed experimental protocols provide a framework for further investigation into its and other estrogenic compounds' molecular pharmacology. This comprehensive understanding is vital for the continued exploration of estrogen receptor modulators in both research and therapeutic contexts.

References

- 1. This compound diphosphate - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 8. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ring-substituted 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes. 1. Synthesis and estrogen receptor binding affinity of 2,2'- and 3,3'-disubstituted hexestrols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nuclear receptor coactivators: Essential players in steroid hormone action in brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coactivators and corepressors as mediators of nuclear receptor function: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Coactivator (genetics) - Wikipedia [en.wikipedia.org]

- 18. Differential effects of xenoestrogens on coactivator recruitment by estrogen receptor (ER) alpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Structure of Hexestrol

Introduction

This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol (B1670540) (DES).[1][2] It has been utilized in the past for estrogen replacement therapy and in the management of specific hormone-dependent cancers.[1] As a synthetic estrogen, this compound exhibits a strong affinity for estrogen receptors, which has been a focal point of research into its biological activity and potential therapeutic applications.[1][3][4] This document provides a comprehensive overview of the chemical properties and structural features of this compound, intended for a technical audience in research and drug development.

Chemical and Physical Properties

This compound is an odorless, white crystalline powder.[5] It is known to be sensitive to light.[5] The key chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| IUPAC Name | 4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol[5] |

| Synonyms | meso-Hexestrol, Dihydrodiethylstilbestrol, Hexoestrol, Synoestrol, Estronal[1][5] |

| CAS Number | 84-16-2[5][6] |

| Chemical Formula | C₁₈H₂₂O₂[1][5][6][7] |

| Molecular Weight | 270.37 g/mol [1][6][7] |

| Appearance | White to almost white crystalline powder; appears as needles from benzene (B151609) or thin plates from dilute alcohol.[5] |

| Melting Point | 185-188 °C[5] |

| Boiling Point | 353.48 - 373.48 °C (estimate)[8][9] |

| Solubility | - Practically insoluble in water and dilute mineral acids.[5][8]- Freely soluble in ether.[5]- Soluble in acetone, alcohol, methanol, and DMSO.[3][5][7]- Slightly soluble in benzene and chloroform.[5] |

| pKa | 9.80 ± 0.26 (Predicted)[9] |

Chemical Structure

This compound is characterized by a central hexane (B92381) core with two phenyl groups attached to carbons 3 and 4. Each phenyl group is substituted with a hydroxyl group at the para position. The molecule has two stereocenters, and the biologically active form is the meso-isomer, where the two chiral carbons have an (R,S) configuration.[2][5] This specific three-dimensional arrangement is crucial for its high-affinity binding to estrogen receptors.

Caption: 2D chemical structure of this compound (meso-isomer).

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on established chemical and analytical techniques.

Synthesis of this compound

A common synthetic route for this compound involves a Wurtz-type dimerization reaction.[8]

-

Preparation of Precursor : The synthesis often starts with the preparation of 1-bromo-1-(4-methoxyphenyl)propane from 4-methoxy-1-propenylbenzene (anethole) via the addition of hydrogen bromide.[10]

-

Dimerization Reaction : The prepared bromo-precursor undergoes a dimerization reaction in the presence of a metal such as sodium, magnesium, or iron, resulting in the formation of 3,4-bis(4-methoxyphenyl)hexane.[8][11]

-

Demethylation : The methoxy (B1213986) protective groups on the resulting dimer are subsequently removed. This is typically achieved by heating with a strong acid, such as hydroiodic acid, to yield the final this compound product with two hydroxyl groups.[8]

-

Purification : The crude product is purified using recrystallization techniques, often from solvents like benzene or dilute alcohol, to obtain the pure meso-isomer.[5][10]

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic methods is employed to confirm the structure and assess the purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition : ¹H NMR and ¹³C NMR spectra are acquired.

-

Analysis : The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum are analyzed to confirm the presence of aromatic protons, the ethyl groups, and the methine protons of the hexane backbone. The ¹³C NMR spectrum is used to verify the number and types of carbon atoms in the molecule.[5]

-

-

Mass Spectrometry (MS) :

-

Technique : Liquid Chromatography-Mass Spectrometry (LC-MS) is often used.[5]

-

Sample Introduction : The sample, dissolved in a suitable solvent, is injected into the LC system for separation, followed by introduction into the mass spectrometer.

-

Analysis : The mass spectrum will show the molecular ion peak (or [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (270.37 g/mol ), confirming its elemental composition. Fragmentation patterns can provide further structural information.[12]

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy :

-

IR Spectroscopy : An IR spectrum is obtained to identify characteristic functional groups. Key absorptions include a broad O-H stretching band for the phenolic hydroxyl groups and C-H stretching for the aromatic and aliphatic parts of the molecule.[5]

-

UV-Vis Spectroscopy : The UV spectrum, typically run in a solvent like ethanol (B145695) or 0.1 N NaOH, shows characteristic absorption maxima related to the phenolic chromophores.[5]

-

Biological Interactions and Signaling

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERα and ERβ).[1][3] Its binding affinity for both ERα and ERβ is reported to be very high, comparable to or even slightly higher than that of the endogenous estrogen, estradiol.[1] This high-affinity binding initiates a cascade of molecular events.

Caption: Simplified pathway of this compound-mediated estrogen receptor signaling.

Upon binding, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), which modulates the transcription of target genes, leading to various cellular responses.

Workflow for Chemical Characterization

The process of characterizing a synthetic compound like this compound follows a logical and systematic workflow to ensure its identity, purity, and properties are accurately determined.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 84-16-2: this compound | CymitQuimica [cymitquimica.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. raybiotech.com [raybiotech.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound CAS#: 84-16-2 [m.chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Large-scale synthesis of the catechol metabolites of diethylstilbestrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Derivatives of Hexestrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexestrol, a synthetic nonsteroidal estrogen, and its diverse chemical derivatives. It includes detailed experimental protocols for key reactions, quantitative data on the physicochemical and biological properties of these compounds, and visualizations of relevant biological pathways and experimental workflows.

Core Synthesis of this compound

This compound, chemically known as (3R,4S)-3,4-bis(4-hydroxyphenyl)hexane, exists as two diastereomers, the potent meso-form and the less active (±)-racemate. The primary synthetic routes historically and in modern research focus on the creation of the C-C bond between the two ethyl-phenyl groups.

Synthesis from Anethole (B165797)

An early and historically significant method for synthesizing this compound involves the demethylation of anethole, a major component of anise and fennel oils. This process typically involves the dimerization of anethole to form dienestrol, which is then catalytically hydrogenated to yield this compound.

Synthesis from p-Hydroxypropiophenone

A more versatile and commonly cited laboratory and industrial synthesis starts from p-hydroxypropiophenone. A patented method outlines a five-step process with an overall yield of approximately 7%.

Experimental Protocol: Synthesis of this compound from p-Hydroxypropiophenone

-

Methylation of p-Hydroxypropiophenone: p-Hydroxypropiophenone is methylated using dimethyl sulfate (B86663) in an alkaline solution to yield p-methoxypropiophenone. The reported yield for this step is approximately 88%.

-

Reduction to Alcohol: The keto group of p-methoxypropiophenone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) to form methyl p-(α-hydroxypropyl)-phenyl ether. This step has a reported yield of about 60%.

-

Halogenation: The hydroxyl group is then replaced with a bromine atom using a brominating agent such as phosphorus tribromide to produce methyl p-(α-bromopropyl)-phenyl ether.

-

Condensation: The bromo-compound undergoes condensation in the presence of a metal like sodium in an ether solution to form the dimethylether of this compound. The combined yield for the halogenation and condensation steps is around 15%.

-

Demethylation: The final step involves the demethylation of the this compound dimethyl ether using a strong acid like hydriodic acid to yield this compound. This demethylation step has a high reported yield of about 87%.

The following diagram illustrates the workflow for the synthesis of this compound from p-hydroxypropiophenone.

The Biological Activity of Hexestrol: A Non-Steroidal Estrogen Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hexestrol is a synthetic, non-steroidal estrogen that has garnered significant interest within the scientific community due to its potent estrogenic activity.[1][2][3] Structurally related to diethylstilbestrol, this compound has been utilized in the past for estrogen replacement therapy and in the treatment of certain hormone-dependent cancers.[1] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its interaction with estrogen receptors, downstream signaling effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The estrogenic potency of this compound is quantitatively defined by its binding affinity to estrogen receptors (ERα and ERβ) and its effective concentration in various functional assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Receptor | Value | Species/System | Reference |

| Binding Affinity (Ki) | ERα | 0.06 nM | Human, Rat | [2][3] |

| ERβ | 0.06 nM | Human, Rat | [2][3] | |

| Relative Binding Affinity (vs. Estradiol) | ERα | 302% | - | [1] |

| ERβ | 234% | - | [1] | |

| Estrogen Receptor (unspecified) | ~1% (for cytotoxic linked derivatives) | - | [4] | |

| Estrogen Receptor (unspecified) | 1.8% to 25% (for aziridine (B145994) derivatives) | - | [5] | |

| Half-maximal Effective Concentration (EC50) | ERα | 0.07 nM | - | [6] |

| ERβ | 0.175 nM | - | [6] | |

| Half-maximal Inhibitory Concentration (IC50) | Lipid Peroxidation (rat liver microsomal) | 1.5 µM | Rat | [3] |

| Lipid Peroxidation (ox brain phospholipid liposomal) | 2.75 µM | Ox | [3] | |

| AKR1B13 | 3.2 µM | - | [6] | |

| d-galactose dehydrogenase | 0.063 mM | - | [6] | |

| AKR1C20 | 2.7 µM | - | [6] | |

| 17HSD5 | 30 µM | - | [6] | |

| TBER1 | 0.8 µM | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the biological activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.

Materials:

-

Rat uterine cytosol (prepared from ovariectomized rats)

-

[3H]-Estradiol (radiolabeled estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Reagents: Prepare the assay buffer and HAP slurry. The test compound and unlabeled estradiol (B170435) should be serially diluted to a range of concentrations.

-

Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol (containing the estrogen receptor), a fixed concentration of [3H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (only [3H]-estradiol and cytosol) and non-specific binding (with a high concentration of unlabeled estradiol).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Centrifuge the tubes, discard the supernatant containing the free radioligand, and wash the HAP pellet with assay buffer to remove any remaining unbound ligand. Repeat the washing step.

-

Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-estradiol against the log concentration of the competitor (unlabeled estradiol or test compound). The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.[7]

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.

Materials:

-

A suitable cell line stably expressing the estrogen receptor (e.g., MCF-7, T47D) and an estrogen-responsive reporter construct (e.g., ERE-luciferase).[8][9]

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

17β-Estradiol (positive control).

-

Luciferase assay reagent.

-

Luminometer.

-

96-well or 384-well cell culture plates.[8]

Procedure:

-

Cell Plating: Seed the cells in the multi-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence intensity against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.[10][11][12][13]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key biological pathways and experimental workflows associated with this compound.

Caption: Classical signaling pathway of this compound via estrogen receptors.

Caption: Workflow for an estrogen receptor competitive binding assay.

Caption: Workflow for an estrogen-responsive reporter gene assay.

Conclusion

This compound exhibits potent estrogenic activity, primarily mediated through high-affinity binding to and activation of both estrogen receptor alpha and beta. Its biological effects are comparable to, and in some cases exceed, those of the endogenous estrogen, estradiol. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers investigating the mechanisms of action and potential applications of this compound and other non-steroidal estrogens. The visualization of its signaling pathway and the workflows of key assays further aid in the understanding and practical study of this compound. It is important to note that while this compound has demonstrated therapeutic potential, its use has been largely discontinued, and its carcinogenic potential warrants careful consideration in any research or development context.[3][14][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 11. Dose–response relationship - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lktlabs.com [lktlabs.com]

The Discovery and Development of Hexestrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexestrol, a synthetic nonsteroidal estrogen, emerged from early 20th-century research into hormone analogues. First described in 1938, its development offered a potent and orally active alternative to naturally occurring estrogens. This technical guide provides an in-depth exploration of the discovery, history, and core developmental aspects of this compound. It details the initial synthesis, key experimental protocols for determining its biological activity, and a summary of its quantitative pharmacological data. Furthermore, this document elucidates the signaling pathways through which this compound exerts its estrogenic effects and provides visual representations of these mechanisms and experimental workflows.

Discovery and Historical Context

This compound was first described by Campbell, Dodds, and Lawson in 1938.[1] Their research stemmed from the broader investigation into synthetic estrogens, seeking compounds with the biological activity of natural estrogens but with simpler chemical structures that would allow for oral administration and more straightforward synthesis. The initial discovery was linked to the demethylation products of anethole (B165797), a constituent of anise and fennel oils.[1] This discovery was part of a series of seminal studies that also led to the development of the structurally related and more widely known synthetic estrogen, diethylstilbestrol (B1670540) (DES).

Historically, this compound was utilized for estrogen replacement therapy, the management of certain hormone-dependent cancers such as breast and prostate cancer, and for various gynecological disorders.[2] It was marketed under brand names including Synestrol. Formulations included oral tablets and injectable esters like this compound diacetate and this compound dipropionate. However, its use has largely been discontinued.

Chemical Synthesis

A more detailed synthetic pathway described in the literature involves the following key steps:

-

Preparation of Anethole Hydrobromide: Anethole is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and cooled. Hydrogen bromide (HBr) is then slowly added to yield anethole hydrobromide.

-

Dimerization: The anethole hydrobromide is then subjected to conditions that promote dimerization, which can be achieved through various methods, including the use of metallic iron.

-

Demethylation: The resulting dimeric product, 3,4-dianisylhexane, is then demethylated to yield this compound.

Quantitative Pharmacological Data

The estrogenic activity of this compound is primarily mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ). Its high affinity for these receptors underpins its potent biological effects. The following tables summarize key quantitative data related to this compound's pharmacological profile.

| Parameter | Value | Receptor Subtype | Species | Reference |

| Ki | 0.06 nM | ERα | Human, Rat | [3] |

| Ki | 0.06 nM | ERβ | Human, Rat | [3] |

| EC50 | 0.07 nM | ERα | Not Specified | |

| EC50 | 0.175 nM | ERβ | Not Specified |

Table 1: Receptor Binding Affinity of this compound

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Receptor Subtype | Reference |

| This compound | ~302% | ERα | [2] |

| This compound | ~234% | ERβ | [2] |

| This compound monomethyl ether | 0.3 - 10% | Estrogen Receptor | [4] |

| Diethylstilbestrol (DES) | ~245 - 399.56% | Estrogen Receptor | [4] |

| Diethylstilbestrol dimethyl ether | 0.056% | Estrogen Receptor | [4] |

Table 2: Comparative Receptor Binding Affinity

Key Experimental Protocols

In Vitro Estrogen Receptor Competitive Binding Assay

This assay is fundamental to determining the binding affinity of compounds like this compound for the estrogen receptor. The following is a generalized protocol based on standard methodologies.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-Estradiol) to the estrogen receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-Estradiol (radioligand)

-

Unlabeled this compound (competitor)

-

Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol)

-

Hydroxylapatite (HAP) slurry or glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the estrogen receptors as the supernatant.

-

-

Competitive Binding Reaction:

-

A constant concentration of [³H]-Estradiol and uterine cytosol are incubated with increasing concentrations of unlabeled this compound.

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

The reaction mixtures are incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is stopped, and the receptor-bound [³H]-Estradiol is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, the mixture can be filtered through glass fiber filters.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in the HAP pellet or on the filter is quantified using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A dose-response curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value is determined from this curve.

-

Signaling Pathways and Mechanism of Action

This compound, as an estrogen receptor agonist, mimics the action of endogenous estrogens by binding to and activating ERα and ERβ. This activation triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

The classical or genomic pathway involves the direct regulation of gene expression by the this compound-ER complex.

-

Binding and Dimerization: this compound diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the this compound-ER complex to EREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in the synthesis or suppression of specific proteins that mediate the physiological effects of estrogens.

Downstream Cellular Effects

Recent studies have indicated that this compound's effects extend beyond the classical genomic pathway. For instance, exposure to this compound has been shown to perturb mitochondrial dynamics and function in oocytes. This includes alterations in mitochondrial distribution and a reduction in mitochondrial biogenesis. These effects can lead to increased intracellular calcium levels and DNA damage, ultimately inducing apoptosis. Such findings highlight the complex and multifaceted nature of this compound's cellular impact.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro estrogen receptor competitive binding assay, a key method for characterizing the potency of this compound.

Conclusion

This compound represents a significant milestone in the history of synthetic estrogens. Its discovery and development provided valuable tools for both therapeutic applications and for advancing our understanding of estrogen receptor pharmacology. The quantitative data on its high binding affinity for ERα and ERβ underscore its potency. While its clinical use has waned, this compound remains a relevant compound for research into the mechanisms of estrogen action and the structure-activity relationships of nonsteroidal estrogens. The detailed experimental protocols and an understanding of its signaling pathways, as outlined in this guide, are crucial for researchers and drug development professionals working in the field of endocrinology and hormone-based therapies.

References

An In-depth Technical Guide on the Binding Affinity of Hexestrol to Estrogen Receptors Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of hexestrol, a synthetic nonsteroidal estrogen, to the two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This document details the quantitative binding metrics, outlines the experimental methodologies used for their determination, and illustrates the subsequent signaling pathways initiated upon receptor binding.

Quantitative Binding Affinity of this compound

This compound exhibits a high binding affinity for both ERα and ERβ, acting as a potent agonist for both receptor subtypes. The affinity is comparable to, and in some cases slightly higher than, the endogenous ligand 17β-estradiol. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Binding Affinity Constants (Ki) of this compound for Estrogen Receptors

| Compound | Receptor Subtype | Ki (nM) |

| This compound | ERα | 0.06 |

| This compound | ERβ | 0.06 |

Data sourced from multiple studies, indicating a potent and near-equal affinity for both receptor subtypes.

Table 2: Half-Maximal Effective Concentration (EC50) of this compound for Estrogen Receptors

| Compound | Receptor Subtype | EC50 (nM) |

| This compound | ERα | 0.07 |

| This compound | ERβ | 0.175 |

These EC50 values demonstrate the concentration of this compound required to elicit a half-maximal response, indicating high potency.

Table 3: Relative Binding Affinity (RBA) of this compound Compared to 17β-Estradiol

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) |

| This compound | ERα | ~302% |

| This compound | ERβ | ~234% |

RBA is calculated relative to 17β-estradiol (set at 100%). These values indicate that this compound has a higher binding affinity for both ERα and ERβ compared to the natural ligand.[1]

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are primarily determined through competitive binding assays. Two common methodologies are the radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This technique measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Methodology:

-

Receptor Preparation: Estrogen receptors are typically sourced from rat uterine cytosol or from recombinant expression systems. The tissue is homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol) and centrifuged to isolate the cytosolic fraction containing the receptors.

-

Assay Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound and free radioligand are separated. This is commonly achieved using hydroxylapatite (HAP) slurry or dextran-coated charcoal, which binds the free radioligand, followed by centrifugation.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This is a non-radioactive method that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to the estrogen receptor.

Methodology:

-

Reagents: A fluorescently labeled estrogen (tracer) and a source of purified estrogen receptors (ERα or ERβ) are required.

-

Principle: The small, fluorescently labeled estrogen tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger estrogen receptor, its rotation is slowed, leading to an increase in fluorescence polarization.

-

Competitive Assay: A fixed concentration of the fluorescent tracer and the estrogen receptor are incubated with increasing concentrations of the unlabeled test compound (this compound).

-

Measurement: The fluorescence polarization is measured using a suitable plate reader. As the concentration of the test compound increases, it displaces the fluorescent tracer from the receptor, causing a decrease in fluorescence polarization.

-

Data Analysis: The IC50 value is determined from the dose-response curve, from which the binding affinity of the test compound can be calculated.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Competitive Radioligand Binding Assay

References

The Pharmacokinetics and Metabolism of Hexestrol: An In-depth Technical Guide for Researchers

An overview of the absorption, distribution, metabolism, and excretion of the synthetic estrogen, Hexestrol, in key animal models, providing researchers and drug development professionals with essential data for preclinical studies.

This compound, a nonsteroidal synthetic estrogen, has been a subject of study due to its estrogenic activity and historical use. Understanding its pharmacokinetic (PK) profile and metabolic fate in various animal models is crucial for evaluating its efficacy, toxicity, and potential for drug development. This technical guide synthesizes available data on the pharmacokinetics and metabolism of this compound in species such as hamsters, rats, and sheep, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways.

Pharmacokinetic Parameters of this compound in Animal Models

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), vary across different animal species. While comprehensive quantitative data is not available for all models, this section summarizes the key findings.

Table 1: Tissue Residue Distribution of this compound in Wethers (Sheep)

| Tissue | Form of this compound | Percentage of Total Residue |

| Muscle | Free this compound | ~70% |

| Liver | Glucuronide Conjugate | 70-80% |

| Kidney | Glucuronide Conjugate | 70-80% |

| Lung | Free this compound & Glucuronide Conjugate | Similar amounts |

Data extracted from a study on wethers administered this compound subcutaneously[1].

Metabolism of this compound

The biotransformation of this compound primarily occurs in the liver and involves several enzymatic reactions, leading to the formation of various metabolites.

In Syrian hamsters and rats, the metabolism of this compound has been shown to proceed through hydroxylation and methylation. In vitro studies using phenobarbital-induced rat liver microsomes have identified 3'-hydroxythis compound (B1218120) as a key metabolite. Further analysis of urine from male Syrian hamsters revealed the presence of 3'-hydroxythis compound, 3'-methoxythis compound, and 1-hydroxythis compound, among other hydroxylated and methoxylated metabolites.

A significant finding is the oxidation of the catechol intermediate, 3'-hydroxythis compound, to a reactive 3',4'-hexestrol quinone. This quinone is unstable and can react with cellular nucleophiles, a pathway that may be linked to the carcinogenic potential of this compound. It is noteworthy that the conversion of this compound to the more potent estrogen, diethylstilbestrol, has not been detected as a metabolic pathway.

The metabolic pathway of this compound can be visualized as follows:

Experimental Protocols

This section details the methodologies employed in key studies investigating the pharmacokinetics and metabolism of this compound.

In Vitro Metabolism with Rat Liver Microsomes

-

Objective: To identify metabolites of this compound formed by liver enzymes.

-

Animal Model: Male rats induced with phenobarbital (B1680315) to enhance metabolic enzyme activity.

-

Methodology:

-

Microsome Preparation: Livers from phenobarbital-treated rats were homogenized, and the microsomal fraction was isolated by differential centrifugation.

-

Incubation: this compound was incubated with the prepared liver microsomes in the presence of an NADPH-generating system (to support CYP450 enzyme activity) at 37°C.

-

Metabolite Extraction: The incubation mixture was extracted with an organic solvent to isolate this compound and its metabolites.

-

Analysis: The extracted samples were analyzed by techniques such as mass spectrometry to identify the chemical structures of the metabolites formed.

-

Residue Analysis in Wether Tissues

-

Objective: To determine the distribution and form of this compound residues in various tissues.

-

Animal Model: Young and mature wethers (castrated male sheep).

-

Methodology:

-

Dosing: Wethers were subcutaneously injected with this compound or its ester, this compound dicaprylate.

-

Sample Collection: After a withdrawal period of 41 days, animals were euthanized, and samples of muscle, liver, kidney, and lung were collected.

-

Extraction: Tissues were subjected to liquid-liquid extraction to isolate free this compound and its conjugated metabolites.

-

Purification: The extracts were purified using silica (B1680970) gel chromatography.

-

Analysis: The purified extracts were analyzed by gas chromatography (GC) to quantify the levels of free this compound and its glucuronide conjugates[1].

-

Analysis of this compound in Bovine Urine

-

Objective: To develop and validate a screening method for this compound residues in bovine urine.

-

Methodology:

-

Sample Preparation: Bovine urine samples were subjected to cleanup using commercially available immunoaffinity chromatography cartridges.

-

Derivatization: The analytes were derivatized to enhance their volatility and detectability for GC-MS analysis.

-

Analysis: The derivatized samples were analyzed by gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound[2].

-

Conclusion

The pharmacokinetics and metabolism of this compound in animal models demonstrate species-specific differences in its disposition and metabolic pathways. Key metabolic routes include hydroxylation, methylation, and glucuronidation, with the formation of a reactive quinone intermediate in some species. Residue studies in livestock indicate that this compound and its conjugates can be distributed in various edible tissues. The detailed experimental protocols provided herein offer a foundation for designing and conducting further preclinical studies on this compound and other synthetic estrogens. A more comprehensive understanding of the quantitative pharmacokinetic parameters across a wider range of species is still needed to fully elucidate the ADME profile of this compound and its implications for drug development and food safety.

References

- 1. This compound residues and metabolites in the tissues of wethers injected with this compound dicaprylate or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of screening method for residues of diethylstilbestrol, dienestrol, this compound, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Hexestrol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Hexestrol, a synthetic non-steroidal estrogen, and its metabolites. The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways of its toxic effects.

Executive Summary

This compound, a potent synthetic estrogen, exhibits significant toxicological concerns, primarily driven by its metabolic activation into reactive intermediates. Its toxicity manifests through multiple mechanisms, including endocrine disruption, genotoxicity, and cytotoxicity. Metabolism of this compound leads to the formation of catechol estrogens, which are subsequently oxidized to highly reactive quinones. These quinones can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis. Furthermore, this compound disrupts microtubule assembly, leading to aneuploidy, and induces mitochondrial dysfunction and apoptosis. This guide synthesizes the current understanding of these toxicological endpoints, providing detailed methodologies for their assessment and summarizing key quantitative data.

Quantitative Toxicological Data

The following tables summarize the key quantitative data associated with the toxicological effects of this compound and its metabolites.

Table 1: Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Reference |

| This compound | ERα | 0.06 nM | ~302% | [1][2] |

| This compound | ERβ | 0.06 nM | ~234% | [1][2] |

| This compound monomethyl ether | Estrogen Receptor | - | 0.3 - 10% | [3] |

Table 2: DNA Adduct Formation

| Activating System | Depurinating Adduct (3'-OH-HES-6'(α, β)-N7Gua) Level (μmol/mol of DNA-P) | Reference |

| Horseradish Peroxidase | 65 | [4] |

| Lactoperoxidase | 41 | [4] |

| Rat Liver Microsomes | 11 | [4] |

Table 3: Effects on Oocyte Maturation and Mitochondrial Function

| Endpoint | Concentration | Effect | Reference |

| Oocyte Maturation (First Polar Body Extrusion) | 100 μM | Significant reduction | [5] |

| Intracellular Ca2+ Level | Not specified | Significantly increased | [5] |

| Reactive Oxygen Species (ROS) Level | Not specified | Significantly increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the toxicology of this compound.

Carcinogenicity and Metabolism Study in Syrian Hamsters

This protocol is adapted from studies investigating the carcinogenic potential of this compound.[6]

-

Animal Model: Male Syrian hamsters.

-

Treatment:

-

Implant a 25 mg pellet of this compound or 3',3",5',5"-tetradeuteriothis compound subcutaneously.

-

House animals under standard conditions for 6-7 months.

-

-

Endpoint Assessment:

-

At the end of the study period, euthanize the animals and perform a complete necropsy.

-

Examine the kidneys for the presence of renal carcinomas.

-

-

Metabolite Analysis (In Vivo):

-

Collect urine from treated hamsters.

-

Identify metabolites such as 3'-hydroxythis compound, 3'-methoxythis compound, and 1-hydroxythis compound using appropriate analytical techniques (e.g., mass spectrometry).

-

-

Metabolite Analysis (In Vitro):

-

Prepare liver microsomes from phenobarbital-induced rats.

-

Incubate this compound with the microsomes.

-

Identify the formation of 3'-hydroxythis compound.

-

In Vitro Aneuploidy Induction Assay in Chinese Hamster Ovary (CHO) Cells

This protocol is based on studies assessing the aneugenic potential of synthetic estrogens.

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Treatment:

-

Culture CHO cells in appropriate media.

-

Expose cells to various concentrations of this compound.

-

-

Endpoint Assessment:

-

Arrest cells in metaphase using a mitotic inhibitor.

-

Harvest, fix, and stain the cells with a DNA-specific dye (e.g., Giemsa).

-

Analyze the chromosome number in at least 100 metaphase spreads per treatment group to determine the frequency of aneuploidy.

-

32P-Postlabeling Assay for DNA Adducts

This sensitive method is used to detect and quantify DNA adducts formed by this compound metabolites.[7][8][9][10][11]

-

DNA Isolation: Isolate DNA from cells or tissues treated with this compound.

-

Enzymatic Digestion:

-

Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment:

-

Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.

-

-

Radiolabeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

-

Chromatographic Separation:

-

Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

-

Detection and Quantification:

-

Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

-

Competitive Estrogen Receptor Binding Assay

This assay determines the affinity of this compound for the estrogen receptor.[12][13][14]

-

Receptor Source: Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.

-

Assay Principle:

-

Incubate a fixed concentration of radiolabeled estradiol ([3H]E2) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

-

Procedure:

-

Combine the uterine cytosol, [3H]E2, and varying concentrations of this compound in assay tubes.

-

Incubate to allow competitive binding to reach equilibrium.

-

Separate receptor-bound from free [3H]E2 using a method such as hydroxylapatite precipitation.

-

-

Data Analysis:

-

Measure the radioactivity in the bound fraction.

-

Plot the percentage of bound [3H]E2 against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]E2).

-

Calculate the relative binding affinity (RBA) compared to estradiol.

-

Immunofluorescence Analysis of Microtubule Disruption

This method visualizes the effects of this compound on the cellular microtubule network.[15][16][17][18]

-

Cell Culture and Treatment:

-

Grow adherent cells (e.g., CHO or HeLa) on glass coverslips.

-

Treat the cells with various concentrations of this compound for a defined period.

-

-

Immunostaining:

-

Fix the cells with an appropriate fixative (e.g., paraformaldehyde or cold methanol).

-

Permeabilize the cell membranes (e.g., with Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in treated cells to control cells.

-

Assessment of Mitochondrial Function in Oocytes

This protocol outlines methods to evaluate this compound's impact on mitochondrial health in oocytes.[5][19][20][21][22][23]

-

Oocyte Collection and Culture:

-

Collect oocytes from female mice.

-

Culture the oocytes in a suitable medium.

-

-

Mitochondrial Distribution and Membrane Potential:

-

Incubate oocytes with MitoTracker Red (for distribution) or JC-1 (for membrane potential).

-

Image the oocytes using a confocal microscope to assess changes in mitochondrial localization and membrane potential.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Incubate oocytes with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Measure the fluorescence intensity to quantify intracellular ROS levels.

-

-

Intracellular Calcium Measurement:

-

Load oocytes with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Measure fluorescence changes to determine intracellular calcium concentrations.

-

-

Apoptosis Assay:

-

Stain oocytes with Annexin V-FITC and propidium (B1200493) iodide (PI).

-

Analyze by flow cytometry or fluorescence microscopy to differentiate between viable, apoptotic, and necrotic cells.

-

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are mediated through complex signaling pathways and molecular interactions. The following diagrams, generated using the DOT language, illustrate these mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Chemically reactive estrogens: synthesis and estrogen receptor interactions of this compound ether derivatives and 4-substituted deoxythis compound derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 14. epa.gov [epa.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function [ouci.dntb.gov.ua]

- 20. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. patrinum.ch [patrinum.ch]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Hexestrol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexestrol, a non-steroidal estrogen, has served as a foundational scaffold for the development of a diverse array of derivatives with significant biological activities.[1] These activities range from potent estrogen receptor (ER) modulation to targeted cytotoxicity against cancer cells. Understanding the intricate relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interaction with estrogen receptors and their cytotoxic effects. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Estrogen Receptor Binding Affinity of this compound Derivatives

The biological activity of many this compound derivatives is intrinsically linked to their ability to bind to estrogen receptors (ERα and ERβ). The affinity of these compounds for ERs is a critical determinant of their estrogenic or antiestrogenic potential.

Key Structural Determinants of ER Binding

A quantitative structure-activity relationship (QSAR) study has revealed that the ER binding affinity of this compound derivatives is significantly influenced by the van der Waals volume of substituents and the Hammett constant (σ).[2] This suggests that both steric and electronic factors play a crucial role in the ligand-receptor interaction. Specifically, electron-donating substituents have been found to enhance binding activity.[2]

Modifications to the this compound Scaffold and their Impact on ER Affinity

Systematic modifications of the this compound structure have provided valuable insights into the SAR for ER binding. The following table summarizes the relative binding affinity (RBA) of various this compound derivatives compared to estradiol (B170435).

| Derivative Type | Specific Modification | Relative Binding Affinity (RBA) vs. Estradiol (%) | Reference |

| Ether Derivatives | Monoetherification of a phenolic hydroxyl group | 0.3 - 10 | [3] |